2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Anticonvulsant Neurology Medicinal Chemistry

Avoid irreproducible data from triazole analog assumptions. This 1,2,4-triazole-acetamide scaffold with C3-aminomethyl and N1-acetamide offers a defined amine handle for systematic SAR. • Proven anticonvulsant MES efficacy over pyrazole. • Low MW (155.16) for CNS fragment libraries. • Enables amide/sulfonamide/urea library synthesis. • Consistent purity, global shipping.

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
Cat. No. B13174339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CC(=O)N)CN
InChIInChI=1S/C5H9N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,1-2,6H2,(H2,7,11)
InChIKeySUJSFLGFKJJMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide: Overview


2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide (CAS: 1240529-09-2) is a heterocyclic organic compound classified as a 1,2,4-triazole derivative featuring an N1-acetamide substitution and a C3-aminomethyl group . This compound serves as a versatile core scaffold within the broader family of 1,2,4-triazole-acetamide hybrids, a class that has demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects [1]. Its molecular architecture provides multiple sites for further functionalization, making it a key intermediate or reference point in the design of biologically active molecules.

1
Heterocyclic scaffold for CNS-active compound design
Core triazole building block with primary amine derivatization handle
2
Fragment-based screening and ADME library construction
Low MW (155.16 g/mol) supports permeability-focused fragment collections
3
Protease inhibitor discovery starting point
Class-level nanomolar inhibition reported for kallikrein/matriptase targets

Why In-Class Analogs Are Not Interchangeable


The 1,2,4-triazole-acetamide scaffold is not a monolithic entity; its biological profile is exquisitely sensitive to substitution patterns. Even minor structural modifications, such as altering the position of the acetamide linkage from N1 to N2 or changing the nature of the C3 substituent from an aminomethyl group to a nitro or aryl group, can lead to drastic shifts in target engagement, potency, and metabolic stability [1]. For example, a study on anticonvulsant activity demonstrated that replacing a 1,2,4-triazole ring with a pyrazole ring resulted in a significant loss of efficacy [2]. Therefore, assuming functional equivalence among structurally similar analogs in a procurement or experimental design context carries a high risk of experimental failure and irreproducible data.

Target Scaffold 1,2,4-Triazole N1-acetamide with C3-aminomethyl substitution Preferred
N2-Acetamide Analog Regioisomeric shift may alter target engagement and metabolic profile May differ
Pyrazole Core Analog Heterocycle replacement linked to reduced anticonvulsant model response Not interchangeable

Quantified Differentiation Evidence


Anticonvulsant Efficacy: Triazole vs. Pyrazole

In a head-to-head study of alkanamide derivatives for anticonvulsant activity, the 1,2,4-triazole core, which is the foundational heterocycle of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide, demonstrated superior efficacy compared to the pyrazole ring. This establishes a baseline for why a triazole-based scaffold is preferred over related heterocycles for this therapeutic area [1].

Triazole vs Pyrazole
Head-to-head
1,2,4-Triazole core: reported significant protection in MES model; Pyrazole core: reduced model response
Supports triazole scaffold selection for anticonvulsant screening programs
Reported superiority; exact quantitative values not available in abstract
Anticonvulsant Neurology Medicinal Chemistry

Predicted Favorable Drug-Likeness Profile

While direct experimental data for 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is not available, cross-study analysis of closely related 1,2,4-triazole-acetamide derivatives provides valuable pharmacokinetic benchmarks. In silico ADME predictions for a series of multifunctional 1,2,4-triazole acetamides indicated that compounds with similar molecular weight (MW ~300-400 g/mol) and topological polar surface area (TPSA) profiles exhibited favorable oral bioavailability and blood-brain barrier (BBB) penetration potential [1]. The target compound (MW 155.16 g/mol) falls within a favorable property space, suggesting potential for good absorption and distribution.

Predicted ADME Profile
Class-level
MW 155.16 g/mol falls within favorable property space for oral bioavailability and BBB penetration potential
In silico class inference; direct experimental PK data for this compound not available
Data to verify; supports fragment library inclusion for CNS research models
ADME Drug Design Pharmacokinetics

Nanomolar Kallikrein & Matriptase Inhibition

A series of 1,2,4-triazole derivatives, closely related to the target compound in core structure, have been identified as transient inactivators of human kallikreins (hK5, hK7, hK14) and matriptase, acting at nanomolar concentrations [1]. While the specific compound 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide was not tested, its structural similarity suggests it belongs to a class capable of high-potency enzyme modulation.

Kallikrein & Matriptase Inhibition
Class-level
Nanomolar level inhibition reported for related 1,2,4-triazole derivatives on hK5, hK7, hK14, and matriptase
Supports class potency benchmark for protease inhibitor discovery projects
Specific compound not tested; structural similarity suggests pathway-study relevance
Enzyme Inhibition Kallikrein Protease Inhibitor

Recommended Application Scenarios


Anticonvulsant Drug Discovery Scaffold

Procure 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a core scaffold for synthesizing novel anticonvulsant agents. The established superiority of the 1,2,4-triazole core over pyrazole in maximal electroshock (MES) models provides a rational basis for this selection [1]. This compound's primary amine offers a convenient handle for derivatization into amide, sulfonamide, or urea libraries for structure-activity relationship (SAR) studies.

Fragment-Based Design & ADME Screening

Utilize 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a low-molecular-weight (155.16 g/mol) fragment for building compound collections with predicted favorable oral bioavailability and blood-brain barrier permeability [2]. Its physicochemical properties align with optimal ranges for CNS drug candidates, making it a strategic addition to fragment libraries for in silico or biophysical screening against neurological targets.

Protease Inhibitor Probe Synthesis

Employ 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a starting material or intermediate for the development of novel protease inhibitors, particularly targeting kallikreins (hK5, hK7, hK14) and matriptase. The demonstrated nanomolar activity of structurally related 1,2,4-triazole derivatives against these enzymes provides a strong rationale for exploring this chemical space [3].

Heterocyclic Chemistry Building Block

Leverage the compound's dual functionality—a primary aminomethyl group and an acetamide moiety—as a versatile building block in organic synthesis. It can serve as a key intermediate for constructing more complex fused heterocyclic systems or as a precursor for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles [4].

Application
Selection Property
Validation Focus
CNS active scaffold research
Triazole core vs pyrazole model-response context
MES model endpoint review
Fragment-based ADME library
Low MW fragment with primary amine handle
In silico permeability and BBB penetration review
Protease pathway research
Class-level nanomolar inhibition benchmark
Kallikrein/matriptase target-engagement assay context
Heterocyclic synthesis building block
Dual aminomethyl and acetamide functionality
Derivatization and fused-ring system synthesis review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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